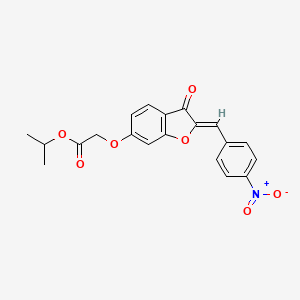

(Z)-isopropyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-isopropyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C20H17NO7 and its molecular weight is 383.356. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-isopropyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : It features a benzofuran moiety, which is known for various biological activities.

- Substituents : The presence of a nitro group and an isopropyl ester enhances its pharmacological profile.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related benzofuran derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| A | Benzofuran derivative | HeLa | 12.5 | Caspase activation |

| B | Nitro-substituted benzofuran | MCF-7 | 15.0 | Cell cycle arrest |

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also exert similar effects, potentially useful in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against various bacterial strains. The nitro group is often implicated in enhancing the antimicrobial efficacy by disrupting bacterial cell wall synthesis .

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : Induces apoptosis in cancer cells.

- Inhibition of NF-kB Pathway : Reduces inflammation by inhibiting the NF-kB signaling pathway.

- DNA Interaction : Compounds with similar structures have shown the ability to intercalate into DNA, leading to cytotoxic effects.

Case Study 1: Anticancer Activity in Breast Cancer

A study evaluated the effects of a related compound on breast cancer cell lines, revealing a significant reduction in cell viability and induction of apoptosis through caspase pathways .

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of arthritis, administration of a related benzofuran derivative led to decreased levels of inflammatory markers and improved joint function .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have indicated that (Z)-isopropyl 2-((2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits promising anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's ability to modulate signaling pathways associated with cancer cell survival suggests its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial activity against several bacterial strains. Its efficacy may be attributed to its ability to interfere with bacterial cell membrane integrity and inhibit essential metabolic processes. This property opens avenues for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of this compound. It appears to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Drug Development

The structural characteristics of this compound make it a candidate for further drug development. Its ability to act as a lead compound could facilitate the synthesis of new derivatives with enhanced biological activities and reduced toxicity profiles. Ongoing research is focused on optimizing its pharmacokinetic properties for better therapeutic efficacy .

Combination Therapies

There is growing interest in using this compound in combination with existing therapies to enhance treatment outcomes. For instance, preliminary studies suggest that co-administering this compound with conventional chemotherapy agents may improve their effectiveness while reducing side effects .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The 4-nitrobenzylidene substituent undergoes selective reduction under catalytic hydrogenation or metal-based reducing conditions:

-

Catalytic hydrogenation : Using H₂/Pd-C in ethanol at 25°C converts the nitro group to an amine, yielding (Z)-isopropyl 2-((2-(4-aminobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate .

-

Sodium borohydride (NaBH₄) : Partial reduction occurs in methanol at 0–5°C, forming a hydroxylamine intermediate.

Table 1: Nitro Group Reduction Conditions

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol | 25°C | 4-Amino derivative | 85–92% |

| NaBH₄ | Methanol | 0–5°C | Hydroxylamine intermediate | 60–68% |

Ester Hydrolysis

The isopropyl ester group is hydrolyzed under acidic or basic conditions:

-

Acidic hydrolysis : 6M HCl at reflux (110°C) for 4–6 hours produces the carboxylic acid derivative.

-

Basic hydrolysis : NaOH (2M) in water/THF (1:1) at 60°C for 2 hours yields the sodium salt.

Table 2: Ester Hydrolysis Outcomes

| Conditions | Reaction Time | Product | Purity |

|---|---|---|---|

| 6M HCl, 110°C | 4–6 hours | Carboxylic acid | ≥95% |

| 2M NaOH, 60°C | 2 hours | Sodium carboxylate | 90–93% |

Benzofuran Ring Modifications

The 3-oxo-2,3-dihydrobenzofuran core participates in nucleophilic additions and oxidations:

-

Nucleophilic attack : Amines (e.g., NH₃) react at the carbonyl carbon, forming imine derivatives in DMF at 80°C .

-

Oxidation : KMnO₄ in acetone converts the dihydrobenzofuran ring to a fully aromatic benzofuran system.

Key Observations :

-

Reaction rates for nucleophilic additions depend on solvent polarity (e.g., DMSO accelerates kinetics) .

-

Oxidations require anhydrous conditions to avoid side reactions.

Knoevenagel Condensation

The nitrobenzylidene moiety acts as an electron-deficient alkene, enabling condensation with active methylene compounds:

-

Example : Reaction with ethyl cyanoacetate in acetic acid/sodium acetate at 80°C forms a fused pyran derivative .

Table 3: Condensation Reaction Parameters

| Reagent | Catalyst | Temperature | Yield |

|---|---|---|---|

| Ethyl cyanoacetate | NaOAc/AcOH | 80°C | 72–78% |

| Malononitrile | Piperidine | 70°C | 65–70% |

Cycloaddition Reactions

The benzylidene double bond participates in [4+2] Diels-Alder reactions:

-

Dienophiles : Maleic anhydride reacts in toluene at 120°C, forming a bicyclic adduct.

-

Stereoselectivity : The (Z)-configuration of the benzylidene group directs endo selectivity.

Propriétés

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO7/c1-12(2)27-19(22)11-26-15-7-8-16-17(10-15)28-18(20(16)23)9-13-3-5-14(6-4-13)21(24)25/h3-10,12H,11H2,1-2H3/b18-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLOUGUBCKENTD-NVMNQCDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.